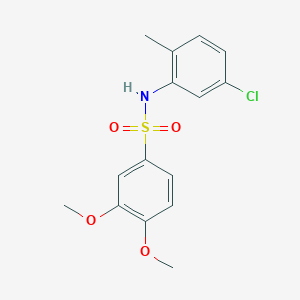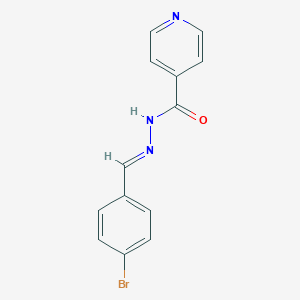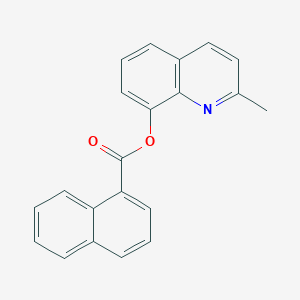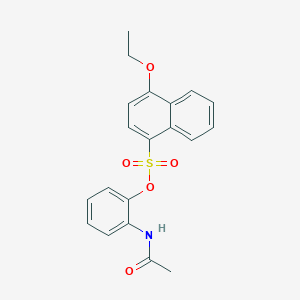![molecular formula C12H14N2O B229278 [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol](/img/structure/B229278.png)
[1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol, also known as MAM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MAM belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the progression of cancer and other diseases. [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
[1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in inflammatory cells. Additionally, [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol has been shown to possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol in lab experiments is its high potency and selectivity towards certain enzymes and signaling pathways. This allows for targeted inhibition of specific cellular processes without affecting other cellular functions. However, one of the limitations of using [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol is its low solubility in water, which can make it challenging to administer in vivo. Additionally, the potential toxicity and side effects of [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol need to be thoroughly evaluated before its use in clinical settings.
未来方向
There are several future directions for the research and development of [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol. One potential direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the development of novel drug delivery systems could improve the solubility and bioavailability of [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol, making it a more effective therapeutic agent. Lastly, further studies are needed to evaluate the safety and toxicity of [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol in vivo to determine its potential for clinical use.
Conclusion:
In conclusion, [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol, or [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol, is a promising compound with potential therapeutic applications in cancer, inflammation, and infectious diseases. Its mechanism of action involves the inhibition of certain enzymes and signaling pathways, leading to various biochemical and physiological effects. While there are advantages and limitations to using [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol in lab experiments, there are several future directions for its research and development. Further studies are needed to fully understand the potential of [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol as a therapeutic agent.
合成方法
The synthesis of [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol involves the reaction of 2-methylallylamine with 2-mercaptobenzimidazole in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the synthesized compound is confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
科学研究应用
[1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol has been studied extensively for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. In cancer research, [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol has shown promising results in inhibiting the growth and proliferation of cancer cells. [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol has been studied for its antibacterial and antifungal activities, which could be useful in combating infectious diseases.
属性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-9(2)7-14-11-6-4-3-5-10(11)13-12(14)8-15/h3-6,15H,1,7-8H2,2H3 |
InChI 键 |
OEGXAHDWNBSUMQ-UHFFFAOYSA-N |
SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CO |
规范 SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)
![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)
![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)



![Ethyl 4-{[3-(4-bromophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B229223.png)


![2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229227.png)
![4-[(1,1',3,3'-Tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)oxy]benzoic acid](/img/structure/B229229.png)
